

Application Notes and Protocols: Ethylene-Vinyl Acetate (EVA) in Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene-vinyl acetate*

Cat. No.: *B8514405*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Ethylene-vinyl acetate** (EVA) copolymers in the formulation of transdermal drug delivery (TDD) systems. Detailed protocols for the fabrication and evaluation of EVA-based transdermal patches are also included.

Introduction to EVA in Transdermal Drug Delivery

Ethylene-vinyl acetate is a versatile and widely utilized copolymer in the pharmaceutical industry for developing controlled-release drug delivery systems.^{[1][2][3]} Its application in transdermal patches is extensive, owing to its biocompatibility, flexibility, and the tunable nature of its properties based on the vinyl acetate (VA) content.^{[2][4]} EVA can be incorporated into various components of a transdermal patch, including the rate-controlling membrane, the drug-in-adhesive matrix, and the impermeable backing layer.^{[5][6]}

The ratio of vinyl acetate to ethylene in the copolymer is a critical determinant of its physicochemical properties.^[4] An increase in VA content leads to decreased crystallinity and enhanced flexibility and polarity of the polymer.^{[4][5]} These changes, in turn, influence the solubility and diffusivity of drugs within the EVA matrix, allowing for the modulation of drug release profiles.^{[4][5]}

Key Attributes of EVA for TDD:

- Tunable Drug Permeability: The permeability of drugs through EVA membranes can be controlled by altering the VA content.[4]
- Biocompatibility: EVA is considered a safe and non-toxic material for biomedical applications. [2][7]
- Flexibility and Adhesion: EVA provides the necessary flexibility and adhesive properties for comfortable and effective skin contact.[2]
- Compatibility: It is compatible with a wide range of active pharmaceutical ingredients (APIs) and penetration enhancers.[2][5]

Applications of EVA in Transdermal Patch Designs

EVA is a versatile polymer that can be integrated into various layers of a transdermal patch, depending on the desired drug release mechanism. The three primary designs where EVA is commonly employed are the reservoir, matrix, and drug-in-adhesive systems.[6]

- Rate-Controlling Membrane: In reservoir-type patches, an EVA membrane is positioned between the drug reservoir and the skin.[5] The membrane's permeability, dictated by its thickness and VA content (typically 5-28%), governs the rate of drug delivery to the skin.[5] A notable commercial example is the Estraderm® patch, which utilizes a 9% VA EVA film with a thickness of 50 microns as the rate-controlling membrane for estradiol delivery.[5]
- Adhesive-Drug Matrix: In this design, the drug is dispersed directly within an EVA-based adhesive matrix that is in contact with the skin.[5] The polymer matrix controls the drug's release.[5] EVA grades with higher VA content (28-61%) are often preferred for this application due to their enhanced adhesive properties and drug solubility.[5] Specifically, 40% VA EVA has been frequently reported as suitable for delivering a variety of APIs.[5] Commercial products like Nicoderm® (nicotine) and Vivelle® (estradiol) have successfully utilized EVA in their adhesive-drug matrices.[5]
- Impermeable Backing Layer: The backing layer of a transdermal patch prevents the drug from escaping from the non-skin-facing side. While EVA can be used for this purpose, its

inherent permeability makes it a less common choice compared to other materials specifically designed for impermeability.[\[5\]](#)

Quantitative Data on EVA-Based Transdermal Systems

The following tables summarize quantitative data from various studies on the use of EVA in transdermal drug delivery, highlighting the impact of VA content and formulation variables on drug release and permeation.

Table 1: Influence of Vinyl Acetate (VA) Content on Drug Release

Drug	EVA Grade (% VA)	Drug Loading	Release Profile (after 24h)	Reference
Metoprolol Tartrate	9%	50% (w/w)	80%	[8]
Metoprolol Tartrate	15%	50% (w/w)	90%	[8]
Metoprolol Tartrate	28%	50% (w/w)	90%	[8]
Metoprolol Tartrate	40%	50% (w/w)	60%	[8]
Ibuprofen	40%	30% (w/w)	74.5% (after 48h)	[9] [10]
Diclofenac Sodium	18%	30% (w/w)	12.6% (after 48h)	[9] [10]

Table 2: Effect of Permeation Enhancers on Drug Flux from EVA Matrices

Drug	EVA Matrix Formulation	Permeation Enhancer	Enhancement Effect	Reference
Loratadine	EVA matrix	Linoleic acid	Showed the best enhancement among fatty acids, glycols, and surfactants.	[11]
Quinupramine	2% Quinupramine in EVA	Polyoxyethylene-2-oleyl ether	Showed the best enhancement among fatty acids, glycerides, and pyrrolidones. Relative bioavailability was ~2.81 times higher than without enhancer.	[12][13]
Mexazolam	EVA matrix with plasticizer	N-methyl-2-pyrrolidone	Showed the best enhancement factor among fatty acids, pyrrolidones, propylene glycol derivatives, glycerides, and non-ionic surfactants.	[14]
Formoterol Fumarate	EVA matrix	2-octyldodecanol (OD)	Remarkably enhanced skin permeation.	[15]

Experimental Protocols

This protocol describes a common laboratory method for preparing an EVA-based transdermal patch where the drug is incorporated directly into the EVA matrix.[\[5\]](#)

Materials and Equipment:

- **Ethylene-vinyl acetate** (EVA) copolymer (e.g., 40% VA content)
- Active Pharmaceutical Ingredient (API)
- Solvent (e.g., Dichloromethane, Chloroform, Toluene)[\[5\]](#)[\[16\]](#)
- Plasticizer (e.g., Diethyl phthalate) (optional)[\[14\]](#)[\[17\]](#)
- Permeation enhancer (optional)
- Backing membrane (e.g., polyester film)
- Release liner (e.g., siliconized polyester film)
- Glass beaker
- Magnetic stirrer
- Casting knife or doctor blade[\[16\]](#)
- Drying oven or a level surface with controlled ventilation

Procedure:

- Polymer Dissolution: Dissolve a specific amount of EVA copolymer in a suitable solvent within a glass beaker. The concentration will depend on the desired viscosity for casting. Stir the mixture using a magnetic stirrer until the EVA is completely dissolved.[\[5\]](#)
- Drug Incorporation: Weigh the required amount of API and, if applicable, the plasticizer and permeation enhancer. Add these components to the EVA solution and continue stirring until a homogenous dispersion or solution is achieved.

- Casting: Place a backing membrane on a flat, level surface. Carefully pour the drug-polymer mixture onto the backing membrane. Use a casting knife or doctor blade set to a specific thickness (e.g., 45 µm) to spread the mixture evenly across the membrane.[16]
- Drying: Allow the solvent to evaporate from the cast film at room temperature in a well-ventilated area or in a drying oven at a controlled temperature (e.g., 40-60°C). The drying time will vary depending on the solvent and film thickness.
- Lamination: Once the film is dry and tack-free, carefully apply a release liner to the adhesive side of the patch.
- Cutting and Storage: Cut the prepared laminate into patches of the desired size and store them in a desiccator until further evaluation.

This method is suitable for evaluating the release of a drug from a transdermal patch into a dissolution medium.

Materials and Equipment:

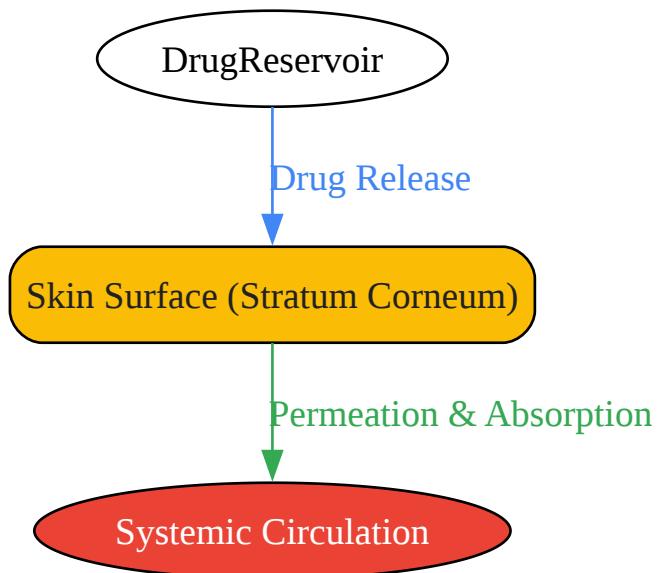
- USP Dissolution Apparatus 2 (Paddle Apparatus) with disk assemblies
- Dissolution vessels
- Dissolution medium (e.g., phosphate buffer pH 5-6)[18]
- EVA-based transdermal patch
- Syringes and filters for sampling
- Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

- Apparatus Setup: Fill the dissolution vessels with a specified volume of pre-heated (32°C) and degassed dissolution medium.[18] Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).[18]

- Sample Preparation: Secure the transdermal patch onto the disk assembly with the release liner removed and the adhesive side exposed to the dissolution medium.
- Initiation of the Study: Place the disk assembly at the bottom of the dissolution vessel. The paddle height should be maintained at 25 mm from the surface of the disk assembly.[18]
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-heated medium to maintain a constant volume.
- Sample Analysis: Filter the collected samples and analyze for drug content using a validated analytical method.
- Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release kinetics can be evaluated by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[19][20]

This protocol is used to assess the permeation of a drug from a transdermal patch through a skin model.


Materials and Equipment:

- Franz diffusion cells[12][13]
- Excised skin (e.g., rat, porcine, or human cadaver skin) or a synthetic membrane (e.g., Strat-M®)[9][11]
- Receptor medium (e.g., phosphate-buffered saline, sometimes with a solubilizer to maintain sink conditions)
- Water bath with circulator to maintain temperature at 32°C or 37°C
- EVA-based transdermal patch
- Syringes for sampling
- Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

- Skin Preparation: If using biological skin, carefully excise the skin and remove any subcutaneous fat and hair. Equilibrate the skin in the receptor medium before mounting.
- Cell Assembly: Mount the prepared skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium in the receptor compartment.
- Equilibration: Fill the receptor compartment with pre-heated and degassed receptor medium. Stir the medium with a magnetic stir bar and allow the system to equilibrate for a period of time.
- Patch Application: Remove the release liner from the transdermal patch and apply it to the surface of the skin in the donor compartment, ensuring full contact.
- Sampling: At predetermined time intervals, withdraw a sample from the receptor compartment through the sampling port. Immediately replenish with an equal volume of fresh, pre-heated receptor medium.^[9]
- Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method.
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) and plot this against time. The steady-state flux (J_{ss}) can be determined from the slope of the linear portion of the curve.

Visualizations

[Click to download full resolution via product page](#)

```
// Nodes Formulation [label="Patch Formulation\n(EVA, API, Solvent)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Casting [label="Solvent Casting & Drying", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Patch [label="Fabricated EVA Patch", fillcolor="#FBBC05",  
fontcolor="#202124"]; QC [label="Physicochemical Characterization\n(Thickness, Drug  
Content)", fillcolor="#FBBC05", fontcolor="#202124"]; Release [label="In Vitro Release  
Study\n(Paddle-over-Disk)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeation [label="In  
Vitro Permeation Study\n(Franz Cell)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data  
[label="Data Analysis\n(Release Kinetics, Flux)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges Formulation -> Casting [color="#5F6368"]; Casting -> Patch [color="#5F6368"]; Patch  
-> QC [color="#5F6368"]; Patch -> Release [color="#5F6368"]; Patch -> Permeation  
[color="#5F6368"]; Release -> Data [color="#5F6368"]; Permeation -> Data [color="#5F6368"];  
} Workflow for Fabrication and Evaluation of EVA Patches.
```

```
// Nodes Matrix [label="EVA Drug Matrix\n(High Drug Concentration)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Interface [label="Patch-Skin\nInterface", fillcolor="#FBBC05",  
fontcolor="#202124"]; SC [label="Stratum Corneum\n(Rate-Limiting Barrier)",  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; ViableEpidermis [label="Viable Epidermis\n&  
Dermis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Capillaries [label="Capillary Network",  
fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

// Edges Matrix -> Interface [label="Diffusion", color="#5F6368", fontcolor="#202124"]; Interface -> SC [label="Partitioning", color="#5F6368", fontcolor="#202124"]; SC -> ViableEpidermis [label="Diffusion", color="#5F6368", fontcolor="#202124"]; ViableEpidermis -> Capillaries [label="Absorption", color="#5F6368", fontcolor="#202124"]; } Mechanism of Drug Release and Permeation from an EVA Matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Exploring Ethylene Vinyl Acetate in Drug Delivery Systems eureka.patsnap.com
- 3. Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 4. researchgate.net [researchgate.net]
- 5. celanese.com [celanese.com]
- 6. Celanese Whitepaper | Transdermal Drug Delivery Innovation with EVA [\[explore.celanese.com\]](http://explore.celanese.com)
- 7. researchgate.net [researchgate.net]
- 8. Ethylene vinyl acetate as matrix for oral sustained release dosage forms produced via hot-melt extrusion - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 9. ora.uniurb.it [ora.uniurb.it]
- 10. 3D-printed EVA-based patches manufactured by direct powder extrusion for personalized transdermal therapies - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 11. Enhanced transdermal delivery of loratadine from the EVA matrix - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 12. tandfonline.com [tandfonline.com]
- 13. Development and biopharmaceutical evaluation of quinupramine-EVA matrix containing penetration enhancer for the enhanced transdermal absorption in rats - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)

- 14. Enhanced Controlled Transdermal Delivery of Mexazolam Using Ethylene-vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of ethylcellulose and 2-octyldodecanol additives on skin permeation and irritation with ethylene-vinyl acetate copolymer matrix patches containing formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 17. Release characteristics of quinupramine from the ethylene-vinyl acetate matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ondrugdelivery.com [ondrugdelivery.com]
- 19. ptfarm.pl [ptfarm.pl]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Ethylene-Vinyl Acetate (EVA) in Transdermal Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8514405#ethylene-vinyl-acetate-in-transdermal-drug-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com